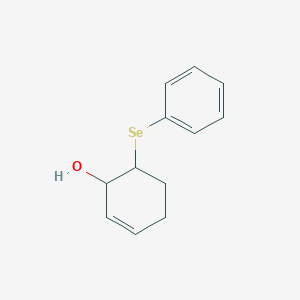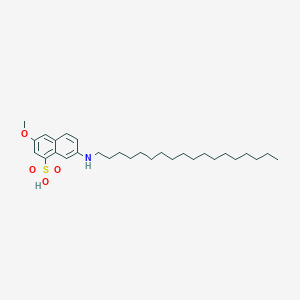
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids This compound is characterized by the presence of a methoxy group at the 3-position, an octadecylamino group at the 7-position, and a sulfonic acid group at the 1-position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to further reactions to introduce the methoxy and octadecylamino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors followed by subsequent functionalization steps. The process is optimized to ensure high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at positions that are not already substituted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler analog without the methoxy and octadecylamino groups.
Naphthalene-2-sulfonic acid: Another isomer with the sulfonic acid group at the 2-position.
Methoxy-naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.
Uniqueness
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid is unique due to the presence of both the methoxy and octadecylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
111790-59-1 |
|---|---|
Fórmula molecular |
C29H47NO4S |
Peso molecular |
505.8 g/mol |
Nombre IUPAC |
3-methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C29H47NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30-26-20-19-25-22-27(34-2)24-29(28(25)23-26)35(31,32)33/h19-20,22-24,30H,3-18,21H2,1-2H3,(H,31,32,33) |
Clave InChI |
PDSLTXHZAGTICM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=CC2=C(C=C(C=C2C=C1)OC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


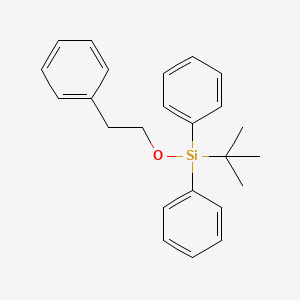
methyl}benzamide](/img/structure/B14324963.png)

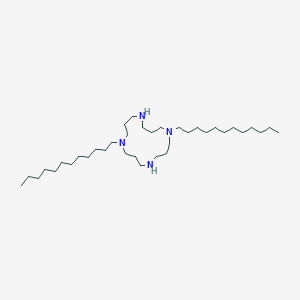

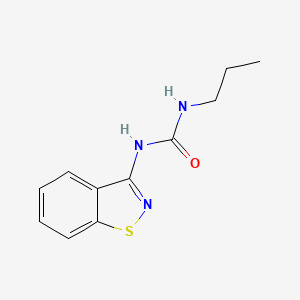
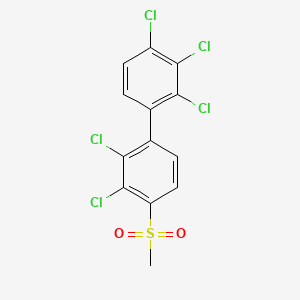

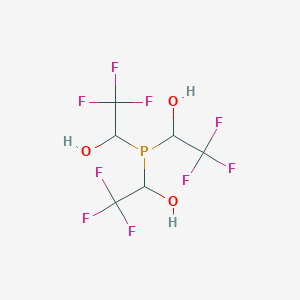

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
